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Compound of Interest

Compound Name: Ont-093

Cat. No.: B1684371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of OC 144-093 (also known as ONT-093), a potent and specific third-

generation, non-competitive inhibitor of P-glycoprotein (P-gp).[1][2][3] All quantitative data are

summarized in structured tables for ease of comparison, and detailed experimental

methodologies are provided for key cited experiments.

Chemical Structure and Identification
OC 144-093 is a substituted diarylimidazole.[4][5] Its chemical identity is defined by the

following identifiers:

Identifier Value

IUPAC Name

(E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-

yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-

isopropylaniline)

CAS Number 216227-54-2

Molecular Formula C₃₂H₃₈N₄O

SMILES
CCOC/C=C/c1ccc(cc1)c2nc(c(n2)c3ccc(cc3)NC

(C)C)c4ccc(cc4)NC(C)C
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Physicochemical and Biological Properties
OC 144-093 exhibits specific physicochemical and biological properties that are critical to its

function as a P-glycoprotein inhibitor.

Table 1: Physicochemical Properties of OC 144-093
Property Value Source

Molecular Weight 494.67 g/mol

Appearance Light yellow to orange solid -

Solubility Soluble in DMSO -

Table 2: Biological and Pharmacokinetic Properties of
OC 144-093

Property Value Species/System Source

Average EC₅₀ for

MDR Reversal
0.032 µM (32 nM)

Human cancer cell

lines

Average Cytostatic

IC₅₀
>60 µM 15 different cell types

Oral Bioavailability >50% Rodents and Dogs

Metabolism

Major metabolite is

the O-deethylated

derivative

Human liver

microsomes
-

Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action of OC 144-093 is the potent and specific inhibition of P-

glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key contributor to

multidrug resistance (MDR) in cancer cells by actively effluxing a broad range of

chemotherapeutic agents. OC 144-093 reverses this resistance, thereby sensitizing cancer

cells to treatment.
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OC 144-093 has been shown to directly interact with P-gp, inhibiting its ATPase activity and

blocking the binding of other P-gp substrates, such as [³H]azidopine. Unlike some other P-gp

inhibitors, OC 144-093 does not significantly affect the pharmacokinetics of co-administered

drugs that are also P-gp substrates, such as paclitaxel, at therapeutic concentrations.

The interaction of OC 144-093 with P-gp does not appear to directly involve the modulation of

intracellular signaling pathways. Extensive research indicates a direct inhibitory action on the

transporter protein itself.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

P-glycoprotein (P-gp)

Chemotherapeutic Drug

Efflux

ADP + Pi

ProducesBinds to

Intracellular Space

OC 144-093

Inhibits

ATP

Hydrolysis

Extracellular Space

Click to download full resolution via product page

Mechanism of OC 144-093 Action

Experimental Protocols
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This section provides an overview of the key experimental methodologies used to characterize

OC 144-093. For full, unabridged protocols, consulting the primary literature is recommended.

In Vitro Multidrug Resistance (MDR) Reversal Assay
This assay determines the concentration of OC 144-093 required to restore the sensitivity of

MDR cancer cells to a chemotherapeutic agent.

Principle: P-gp overexpressing MDR cells are resistant to certain chemotherapeutic drugs. A

successful P-gp inhibitor will block the efflux of the drug, leading to increased intracellular

concentration and cell death. Cell viability is typically measured using assays like the MTT or

Calcein AM assay.

General Protocol (MTT Assay):

Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI/ADR-RES) and their drug-sensitive

parental cell line in 96-well plates at a predetermined optimal density. Allow cells to adhere

overnight.

Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g.,

doxorubicin, paclitaxel) and OC 144-093 in culture medium.

Treatment: Treat the cells with the chemotherapeutic agent alone or in combination with

various concentrations of OC 144-093. Include appropriate controls (untreated cells, vehicle

control).

Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the

chemotherapeutic agent (typically 48-72 hours).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) of OC 144-093,

which is the concentration that restores 50% of the sensitivity of the resistant cells to the

chemotherapeutic agent.
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Workflow for MDR Reversal Assay

P-glycoprotein ATPase Activity Assay
This assay measures the effect of OC 144-093 on the ATP hydrolysis activity of P-gp, which is

essential for its drug efflux function.

Principle: P-gp is an ATPase that hydrolyzes ATP to power the transport of substrates. The rate

of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi)

released. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

General Protocol:

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp

(e.g., Sf9 insect cells).

Reaction Mixture: Prepare a reaction buffer containing ATP, magnesium ions, and an ATP

regenerating system.

Compound Addition: Add various concentrations of OC 144-093 to the reaction mixture.

Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and

sodium orthovanadate as a positive control for inhibition.

Initiate Reaction: Add the P-gp containing membrane vesicles to the reaction mixture to start

the reaction.

Incubation: Incubate at 37°C for a defined period.

Stop Reaction: Stop the reaction by adding a solution that also allows for the colorimetric

detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium

molybdate).

Color Development and Measurement: Allow color to develop and measure the absorbance

at a specific wavelength (e.g., 620 nm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1684371?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Determine the effect of OC 144-093 on the basal and substrate-stimulated

ATPase activity of P-gp.

Start

Prepare Reaction Mixture (ATP, Mg2+)

Add OC 144-093 / Controls

Add P-gp Membrane Vesicles

Incubate at 37°C

Stop Reaction & Add Detection Reagent

Read Absorbance

Determine ATPase Activity

End

Click to download full resolution via product page

Workflow for P-gp ATPase Assay
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Cytotoxicity Assay
This assay determines the intrinsic toxicity of OC 144-093 on various cell lines.

Principle: This assay is similar to the MDR reversal assay but is performed in the absence of

any chemotherapeutic agent to assess the effect of OC 144-093 alone on cell viability.

General Protocol:

Cell Seeding: Seed a panel of cell lines (including both P-gp expressing and non-expressing

cells) in 96-well plates.

Compound Preparation: Prepare serial dilutions of OC 144-093 in culture medium.

Treatment: Treat the cells with various concentrations of OC 144-093.

Incubation: Incubate the plates for a standard period (e.g., 72 hours).

Cell Viability Measurement: Use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to

determine the percentage of viable cells.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the

concentration of OC 144-093 that causes a 50% reduction in cell viability.

Conclusion
OC 144-093 is a well-characterized, potent, and specific inhibitor of P-glycoprotein. Its

favorable preclinical profile, including high oral bioavailability and low intrinsic cytotoxicity,

made it a promising candidate for overcoming multidrug resistance in cancer therapy. The

experimental protocols outlined in this guide provide a foundation for the continued

investigation of P-gp inhibitors and their role in drug development. The provided diagrams

illustrate the fundamental mechanism of action and the workflows for key in vitro assays. This

technical guide serves as a valuable resource for researchers in the fields of oncology,

pharmacology, and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. texaschildrens.org [texaschildrens.org]

2. scielo.br [scielo.br]

3. Frontiers | Nanodrug delivery in reversing multidrug resistance in cancer cells
[frontiersin.org]

4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated
multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-
mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to OC 144-093: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684371#chemical-structure-and-properties-of-oc-
144-093]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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